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Introduction
The Escherichia coli DnaC protein is a crucial component of the DNA replication machinery,

functioning as a helicase loader. It facilitates the loading of the DnaB helicase onto single-

stranded DNA (ssDNA), a critical step in the initiation of DNA replication.[1] DnaC is a member

of the AAA+ (ATPases Associated with diverse cellular Activities) family of proteins and its

function is intrinsically linked to its ability to bind and hydrolyze ATP.[1][2] The ATPase activity of

DnaC is allosterically regulated, showing significant stimulation in the presence of both the

DnaB helicase and ssDNA.[2][3] This dependence on its binding partners makes the DnaC

ATPase activity a key regulatory point in DNA replication and an attractive target for the

development of novel antimicrobial agents.

These application notes provide detailed protocols for three common in vitro methods to

measure the ATPase activity of DnaC: a colorimetric malachite green-based assay, a

continuous coupled spectrophotometric assay, and a discontinuous radioactive assay. Each

method offers distinct advantages in terms of sensitivity, throughput, and the nature of the data

obtained.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway of DnaC-mediated ATP hydrolysis

and the general experimental workflow for its measurement.
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Caption: DnaC ATPase activation pathway.
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Caption: General workflow for in vitro DnaC ATPase assay.

Quantitative Data Summary
The following tables summarize key quantitative data for E. coli DnaC ATPase activity from

published literature.

Table 1: Specific Activity of DnaC ATPase
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Condition
Specific Activity
(ATP/min/DnaC)

Reference

DnaC + DnaB + ssDNA 3.5 [3]

Table 2: Michaelis-Menten Kinetic Parameters for DnaC ATPase

Parameter Value Condition Reference

Km (ATP) 120 ± 20 µM
In the presence of

DnaB and ssDNA
[2]

Vmax 180 ± 10 µM/min
In the presence of

DnaB and ssDNA
[2]

Table 3: Effect of DnaC Mutants on ATPase Activity

DnaC Mutant ATPase Activity Reference

K112R (Walker A motif) No detectable activity [3]

Experimental Protocols
Protocol 1: Colorimetric Malachite Green Assay for
Inorganic Phosphate (Pi) Detection
This endpoint assay quantifies the amount of inorganic phosphate (Pi) released from ATP

hydrolysis. The malachite green molybdate reagent forms a colored complex with free

phosphate, which can be measured spectrophotometrically.

Materials:

Purified DnaC protein

Purified DnaB protein

Single-stranded DNA (e.g., M13mp18 ssDNA)
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ATP, high purity

Assay Buffer: 50 mM HEPES-KOH (pH 7.6), 10 mM Mg(OAc)2, 50 mM KCl, 2 mM DTT

Malachite Green Reagent

Phosphate Standard (e.g., KH2PO4)

96-well microplate

Microplate reader

Procedure:

Reaction Setup:

Prepare a reaction mixture containing Assay Buffer, DnaC (e.g., 100 nM), DnaB (e.g., 100

nM hexamer), and ssDNA (e.g., 10 ng/µL).

Pre-incubate the mixture at 37°C for 5 minutes.

Initiate the reaction by adding ATP to a final concentration of 1 mM. The final reaction

volume is typically 50 µL.

Include negative controls: a reaction without DnaC and a reaction without ATP.

Incubation:

Incubate the reaction plate at 37°C for a defined period (e.g., 30 minutes). The incubation

time should be optimized to ensure the reaction is in the linear range.

Detection:

Stop the reaction by adding 50 µL of Malachite Green Reagent to each well.

Incubate at room temperature for 15-20 minutes to allow for color development.

Measure the absorbance at 620-650 nm using a microplate reader.
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Data Analysis:

Generate a standard curve using the phosphate standard.

Determine the concentration of Pi released in each reaction from the standard curve.

Calculate the specific activity of DnaC ATPase (nmol Pi released/min/mg DnaC).

Protocol 2: Coupled Spectrophotometric Assay
This is a continuous assay that couples the production of ADP to the oxidation of NADH, which

can be monitored in real-time by the decrease in absorbance at 340 nm.

Materials:

Purified DnaC protein

Purified DnaB protein

Single-stranded DNA (e.g., M13mp18 ssDNA)

ATP, high purity

Coupled Assay Buffer: 50 mM HEPES-KOH (pH 7.6), 10 mM Mg(OAc)2, 50 mM KCl, 2 mM

DTT, 2.5 mM phosphoenolpyruvate (PEP), 0.2 mM NADH, 20 units/mL pyruvate kinase (PK),

30 units/mL lactate dehydrogenase (LDH)

UV-transparent 96-well plate or cuvette

Spectrophotometer with temperature control

Procedure:

Reaction Setup:

In a UV-transparent plate or cuvette, add the Coupled Assay Buffer.

Add DnaC (e.g., 100 nM), DnaB (e.g., 100 nM hexamer), and ssDNA (e.g., 10 ng/µL).
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Equilibrate the mixture to 37°C in the spectrophotometer.

Measurement:

Initiate the reaction by adding ATP to a final concentration of 1 mM.

Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every

30 seconds for 30 minutes).

Data Analysis:

Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time

plot using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6220 M-1cm-

1).

The rate of NADH oxidation is equal to the rate of ATP hydrolysis.

Calculate the specific activity of DnaC ATPase (nmol ATP hydrolyzed/min/mg DnaC).

For kinetic studies, vary the ATP concentration and fit the data to the Michaelis-Menten

equation to determine Km and Vmax.

Protocol 3: Radioactive [γ-32P]-ATP Filter Binding Assay
This discontinuous assay measures the hydrolysis of [γ-32P]-ATP by separating the released

[32P]-inorganic phosphate from the unhydrolyzed [γ-32P]-ATP.

Materials:

Purified DnaC protein

Purified DnaB protein

Single-stranded DNA (e.g., M13mp18 ssDNA)

[γ-32P]-ATP

Cold ATP
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Assay Buffer: 50 mM HEPES-KOH (pH 7.6), 10 mM Mg(OAc)2, 50 mM KCl, 2 mM DTT

Quench Solution: 0.5 M EDTA

Thin-layer chromatography (TLC) plates (PEI-cellulose)

TLC Developing Buffer: 0.5 M LiCl, 1.0 M formic acid

Phosphorimager or scintillation counter

Procedure:

Reaction Setup:

Prepare a reaction mixture containing Assay Buffer, DnaC (e.g., 50 nM), DnaB (e.g., 50

nM hexamer), and ssDNA (e.g., 10 ng/µL).

Prepare a stock of ATP containing a mixture of cold ATP and [γ-32P]-ATP (to a final

specific activity of ~1000 cpm/pmol).

Pre-incubate the protein-DNA mixture at 37°C for 5 minutes.

Initiate the reaction by adding the ATP mixture to a final concentration of 1 mM. The final

reaction volume is typically 20 µL.

Time Course and Quenching:

At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove a 2 µL aliquot of the reaction

and add it to 2 µL of Quench Solution on ice.

Separation and Detection:

Spot 1-2 µL of each quenched time point onto a PEI-cellulose TLC plate.

Develop the TLC plate in TLC Developing Buffer until the solvent front is near the top.

Air dry the TLC plate.
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Expose the plate to a phosphor screen and visualize using a phosphorimager. The

hydrolyzed 32Pi will migrate slower than the unhydrolyzed [γ-32P]-ATP.

Data Analysis:

Quantify the intensity of the spots corresponding to 32Pi and [γ-32P]-ATP for each time

point.

Calculate the percentage of ATP hydrolyzed at each time point.

Plot the amount of product (Pi) formed over time and determine the initial reaction velocity

from the linear phase of the curve.

Calculate the specific activity of DnaC ATPase (pmol ATP hydrolyzed/min/mg DnaC).

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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